molecular formula C18H15NO2S B14654894 Benzenamine, N-phenyl-2-(phenylsulfonyl)- CAS No. 52914-17-7

Benzenamine, N-phenyl-2-(phenylsulfonyl)-

Cat. No.: B14654894
CAS No.: 52914-17-7
M. Wt: 309.4 g/mol
InChI Key: ZSVKFQDYFLOTJD-UHFFFAOYSA-N
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Description

Benzenamine, N-phenyl-2-(phenylsulfonyl)- is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenamine group attached to a phenylsulfonyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-phenyl-2-(phenylsulfonyl)- typically involves the reaction of benzenamine with phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5NH2+C6H5SO2ClC6H5NH(C6H5SO2)+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_6\text{H}_5\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{NH}(\text{C}_6\text{H}_5\text{SO}_2) + \text{HCl} C6​H5​NH2​+C6​H5​SO2​Cl→C6​H5​NH(C6​H5​SO2​)+HCl

Industrial Production Methods

In industrial settings, the production of Benzenamine, N-phenyl-2-(phenylsulfonyl)- is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or extraction. The purity of the product is ensured through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-phenyl-2-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted benzenamine derivatives

Scientific Research Applications

Benzenamine, N-phenyl-2-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as an antimicrobial and anti-inflammatory agent.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-phenyl-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-phenyl-: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Benzenamine, 2-nitro-N-phenyl-: Contains a nitro group instead of a sulfonyl group, leading to different reactivity and applications.

Uniqueness

Benzenamine, N-phenyl-2-(phenylsulfonyl)- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

52914-17-7

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-phenylaniline

InChI

InChI=1S/C18H15NO2S/c20-22(21,16-11-5-2-6-12-16)18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-14,19H

InChI Key

ZSVKFQDYFLOTJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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